

An In-depth Technical Guide to 3,5-Diiodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diiodopyridine

Cat. No.: B1353092

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **3,5-diiodopyridine**, along with a representative synthesis protocol and its applications, particularly in the realm of pharmaceutical development.

Core Molecular and Physical Data

3,5-Diiodopyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

Property	Value	Source
Molecular Formula	$C_5H_3I_2N$	[1]
Molecular Weight	330.89 g/mol	[1] [2]
CAS Number	53710-18-2	[1]
Melting Point	172 °C	[2] [3]
Boiling Point	317 °C at 760 mmHg	[2] [3]
Appearance	White to light yellow powder/crystal	
Storage	2-8°C, sealed, dry, protect from light	[2] [3]

Experimental Protocols

Representative Synthesis of **3,5-Diiodopyridine**

The following is a representative experimental protocol for the synthesis of **3,5-diiodopyridine**. The direct synthesis of **3,5-diiodopyridine** is not explicitly detailed in the provided search results, however, a plausible method can be adapted from the synthesis of analogous halogenated pyridines, such as 3,5-dibromopyridine from pyridine and bromine[\[4\]](#). This protocol is for illustrative purposes and may require optimization.

Principle: This method involves the direct electrophilic iodination of pyridine. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent to generate the electrophilic iodine species in situ.

Materials:

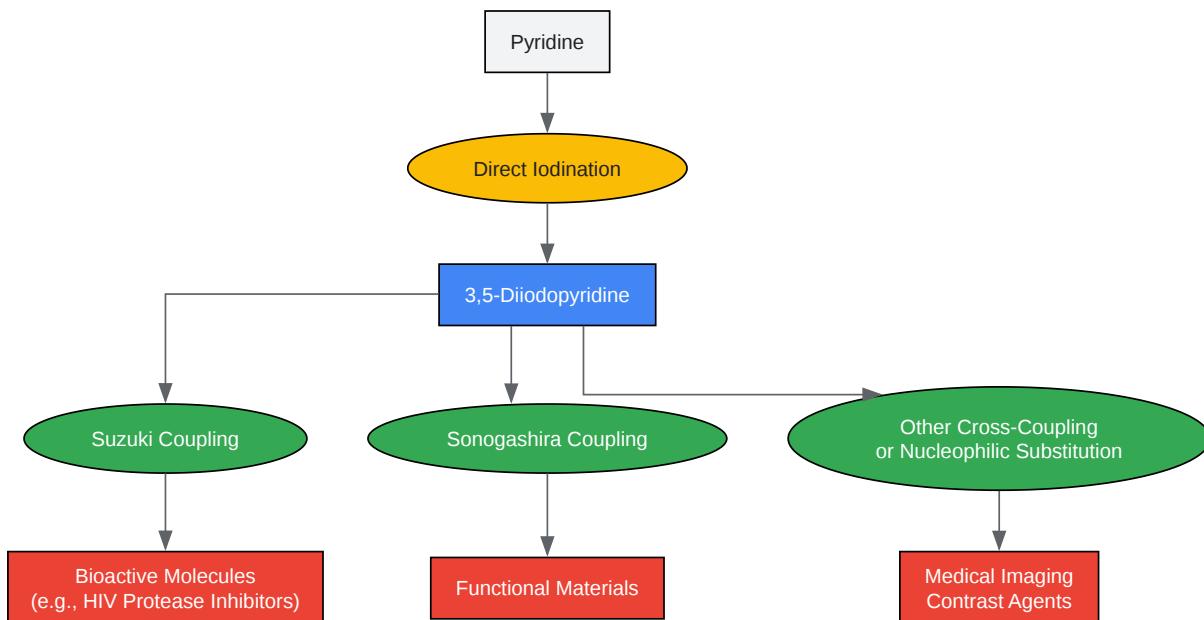
- Pyridine
- Iodine (I_2)
- Concentrated Sulfuric Acid (H_2SO_4)

- Nitric Acid (HNO_3) or other suitable oxidizing agent
- Sodium hydroxide (NaOH) solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated sulfuric acid to pyridine in a controlled manner, as the reaction is exothermic.
- **Addition of Iodine:** Once the mixture has cooled, add iodine crystals portion-wise with stirring.
- **Initiation of Reaction:** Slowly add an oxidizing agent, such as nitric acid, to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.

- Neutralization: The acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to control the temperature.
- Extraction: The aqueous mixture is then extracted multiple times with an organic solvent like dichloromethane.
- Washing: The combined organic layers are washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
- Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **3,5-diiodopyridine** can be further purified by recrystallization from a suitable solvent or by column chromatography.


Applications in Research and Development

3,5-Diiodopyridine is a key building block in the synthesis of more complex molecules. The presence of two iodine atoms at the 3 and 5 positions allows for selective substitution reactions, making it a versatile intermediate in the design of novel organic compounds[2].

- Pharmaceutical Intermediates: It is employed in the preparation of bioactive molecules and functionalized pyridine derivatives for research in medicinal chemistry. For instance, related diiodo-hydroxy-pyridine compounds serve as important intermediates in the synthesis of HIV protease inhibitors[5].
- Medical Imaging: Due to the high atomic number of iodine, which provides radiopacity, this compound and its derivatives are used in the development of contrast agents for medical imaging techniques[2].
- Material Science: Halogenated pyridines are also used in the synthesis of complex organic compounds for material science applications.

Visualizations

The following diagram illustrates the role of **3,5-diiodopyridine** as a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **3,5-diiodopyridine** as a key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Diiodopyridine | C5H3I2N | CID 5110200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Diiodopyridine [myskinrecipes.com]
- 3. 3,5-Diiodopyridine CAS#: 53710-18-2 [amp.chemicalbook.com]
- 4. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353092#3-5-diiodopyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com